molecular formula C12H13BrO5 B2718251 Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate CAS No. 1275526-40-3

Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate

Cat. No.: B2718251
CAS No.: 1275526-40-3
M. Wt: 317.135
InChI Key: RECNUNFMNZPTCB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate is an organic compound that belongs to the class of bromophenols. This compound is characterized by the presence of a bromo group and two methoxy groups attached to a phenyl ring, along with an ethyl ester and an oxoacetate group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate typically involves the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The oxo group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both an ester and an oxo group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Biological Activity

Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate is a compound of growing interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a bromo-substituted aromatic ring and two methoxy groups, which contribute to its reactivity and biological profile. The compound's structure allows for various chemical transformations, such as substitution and oxidation reactions, which can lead to the formation of biologically active derivatives.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific biological targets due to its structural characteristics. Potential areas of activity include:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes, although specific targets have not been conclusively identified.
  • Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, which are beneficial in reducing oxidative stress in cells.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well characterized. This lack of information limits the understanding of its bioavailability and therapeutic potential.

Anticancer Potential

Recent studies have examined the anticancer potential of compounds similar to this compound. For instance:

  • Microtubule Destabilization : Compounds with similar structures have been shown to act as microtubule destabilizers, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Research has indicated that various bromo-substituted compounds exhibit antimicrobial properties. This compound may share this characteristic due to its structural similarities with other known antimicrobial agents.

Case Studies

  • In Vitro Studies : A study investigating related compounds demonstrated significant cytotoxic effects against various cancer cell lines through apoptosis induction. These findings suggest that this compound could potentially exhibit similar activities .
  • Structure-Activity Relationship (SAR) : Research on related compounds has shown a correlation between structural modifications and biological activity. For example, changes in substituents on the aromatic ring can enhance binding affinity to target proteins involved in apoptosis regulation .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntioxidantPotential antioxidant properties due to methoxy groups
Enzyme InhibitionHypothesized inhibition of specific enzymes
AntimicrobialSimilar compounds show antimicrobial activity

Properties

IUPAC Name

ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO5/c1-4-18-12(15)11(14)7-5-9(16-2)10(17-3)6-8(7)13/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECNUNFMNZPTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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